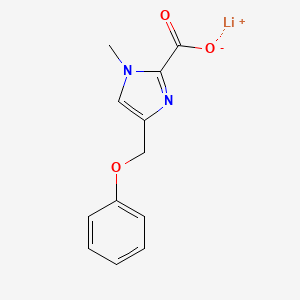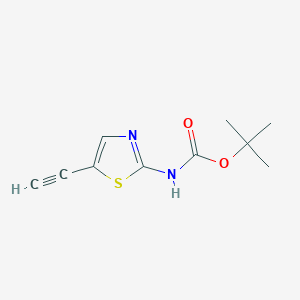
tert-Butyl 5-ethynylthiazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-ethynylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C10H12N2O2S. It is known for its applications in organic synthesis, particularly as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a thiazole ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-ethynylthiazol-2-yl)carbamate typically involves the reaction of 5-ethynylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl (5-ethynylthiazol-2-yl)carbamate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-ethynylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in substituted thiazole derivatives .
Scientific Research Applications
Tert-butyl (5-ethynylthiazol-2-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (5-ethynylthiazol-2-yl)carbamate involves its ability to form stable covalent bonds with amines, protecting them from unwanted reactions during synthesis. This is achieved through the formation of a carbamate linkage, which can be selectively removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound acts as a reversible inhibitor or modulator .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
Tert-butyl (5-ethynylthiazol-2-yl)carbamate is unique due to the presence of the ethynyl group and thiazole ring, which confer distinct chemical properties and reactivity compared to other carbamates. These features make it particularly useful in applications requiring selective protection and deprotection of amines, as well as in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
tert-butyl N-(5-ethynyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H12N2O2S/c1-5-7-6-11-8(15-7)12-9(13)14-10(2,3)4/h1,6H,2-4H3,(H,11,12,13) |
InChI Key |
CNTJFZSVGGRYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


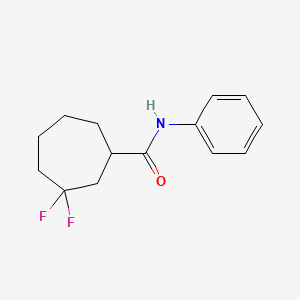
![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
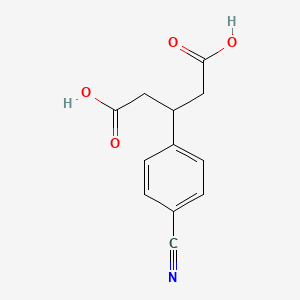
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
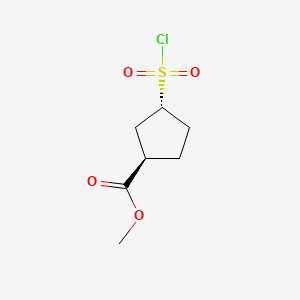
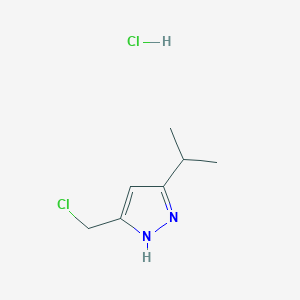
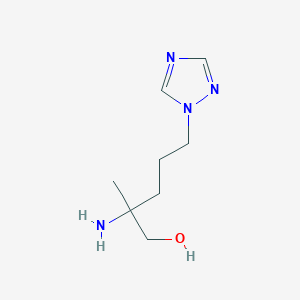
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
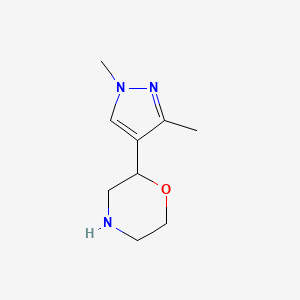
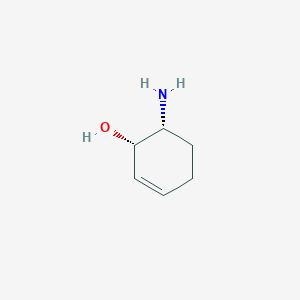
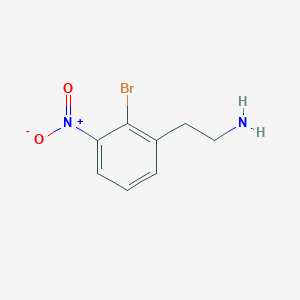
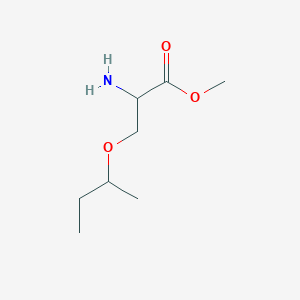
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
